molecular formula C29H24O2 B2742914 (R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1) CAS No. 1417714-08-9

(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)

Cat. No. B2742914
CAS RN: 1417714-08-9
M. Wt: 404.509
InChI Key: SMTHIIHZMQAIDX-UHFFFAOYSA-N
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Description

(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1) is a useful research compound. Its molecular formula is C29H24O2 and its molecular weight is 404.509. The purity is usually 95%.
BenchChem offers high-quality (R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Rhodium Dinaphthocyclooctatetraene Complexes : The compound was synthesized via a Ni(0)-catalyzed cycloaddition, and its complexation with Rh(I) produced an excellent catalyst for cycloadditions, showcasing impressive functional group compatibility (Wender, Lesser, & Sirois, 2012).

NMR Structure Proofs

  • NMR Studies on Substituted Benzobicyclooctanes : Electrophilic additions to related compounds have produced new products resulting from Wagner–Meerwein rearrangements. NMR techniques were employed to provide structure proofs for these molecules (Smith, 1986).

Chemical Reactions and Rearrangements

  • Cycloaddition Reactions : The reaction of related compounds with cyclooctatetraene led to multiple products, including a Cope rearrangement in one of the adducts. The structures were determined by spectroscopic methods (Menzek et al., 2008).

Electropolymerization Studies

  • Electroactive Polymers : A study on dinaphtho-18-crown-6 demonstrated its capability to be anodically polymerized, suggesting potential applications in electronic conducting polymers and redox-type polymers (Simonet et al., 1995).

Hetero-Diels-Alder Reactions

  • Additions of Sulfur Dioxide : Reactions involving 1,2-dimethylidenecycloalkanes and sulfur dioxide in the hetero-Diels-Alder mode produced sultines and sulfolenes, with kinetics and thermodynamics data collected for these reactions (Monnat, Vogel, & Sordo, 2002).

properties

IUPAC Name

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13(17),14,20,22,24,26-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-10,12-13,16-17H,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHIIHZMQAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C3=C1CC4=C(CC5=C3C6=CC=CC=C6C=C5OC)C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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